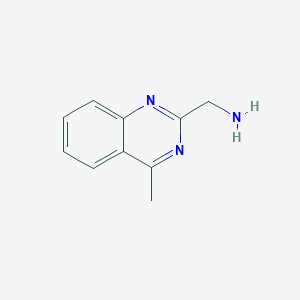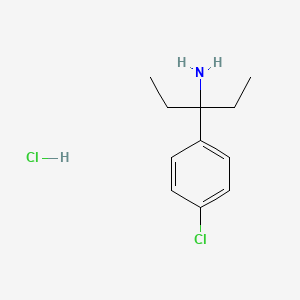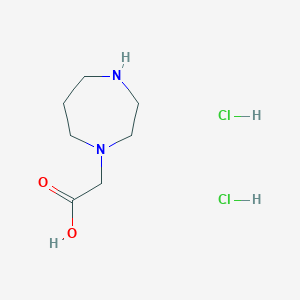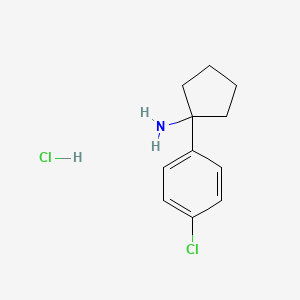
3,3-Difluoro-5-(iodomethyl)oxolan-2-one
Overview
Description
3,3-Difluoro-5-(iodomethyl)oxolan-2-one is a chemical compound with the molecular formula C5H5F2IO2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3,3-Difluoro-5-(iodomethyl)oxolan-2-one consists of 5 carbon atoms, 5 hydrogen atoms, 2 fluorine atoms, 1 iodine atom, and 2 oxygen atoms . More detailed structural information, including NMR, HPLC, LC-MS, and UPLC data, can be found in the relevant documentation .Physical And Chemical Properties Analysis
The predicted boiling point of 3,3-Difluoro-5-(iodomethyl)oxolan-2-one is 285.3±40.0 °C and its predicted density is 2.04±0.1 g/cm3 .Scientific Research Applications
Electrochemical Fluorination
The electrochemical fluorination (ECF) of ester derivatives related to oxolane-2-yl-carboxylic acid and oxolane-2-yl-methanol has been investigated. This process has led to the creation of perfluoro(oxolane-2-yl-carbonylfluoride) and perfluoro(oxane-2-yl-carbonylfluoride) as desired compounds. This study demonstrates the potential of ECF in producing fluorinated compounds from derivatives of oxolane-2-one (Takashi, Tamura, & Sekiya, 2005).
Anodic Monofluorination
The anodic monofluorination of 2-substituted 1,3-oxathiolan-5-ones was successfully carried out using Et(4)NF.4HF, a novel supporting electrolyte. This research highlights the regioselective fluorination of organic compounds, which can be a critical step in the synthesis of various fluorinated derivatives, including those related to 3,3-Difluoro-5-(iodomethyl)oxolan-2-one (Higashiya et al., 1999).
Cyclization of 1,1-Difluoro-1-alkenes
1,1-Difluoro-1-alkenes undergo a 5-endo-trig cyclization process, leading to the synthesis of various fluorinated hetero- and carbocycles. This process is influenced by the presence of vinylic fluorines, indicating the potential for creating diverse fluorinated compounds including those structurally related to 3,3-Difluoro-5-(iodomethyl)oxolan-2-one (Ichikawa, Wada, Fujiwara, & Sakoda, 2002).
Electrophilic Fluorination
Direct conversion of indoles to 3,3-difluoro-2-oxindoles via electrophilic fluorination using N-fluorobenzenesulfonimide has been achieved. This method shows the capability of selectively introducing fluorine atoms into specific molecular frameworks, which could be relevant to the synthesis or modification of compounds like 3,3-Difluoro-5-(iodomethyl)oxolan-2-one (Lim et al., 2012).
Synthesis of Difluoromethylene-Containing Compounds
The synthesis of difluoromethylene-containing 1,2,4-Oxadiazole compounds via the reaction of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds has been explored. This study showcases the use of difluoroiodomethyl groups in creating structurally diverse fluorinated compounds, which can be analogous to 3,3-Difluoro-5-(iodomethyl)oxolan-2-one (Yang et al., 2007).
properties
IUPAC Name |
3,3-difluoro-5-(iodomethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2IO2/c6-5(7)1-3(2-8)10-4(5)9/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROYASGEUFSTBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C1(F)F)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-5-(iodomethyl)oxolan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1422308.png)

![5-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1422311.png)





![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1422320.png)
![[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1422321.png)


![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1422326.png)
